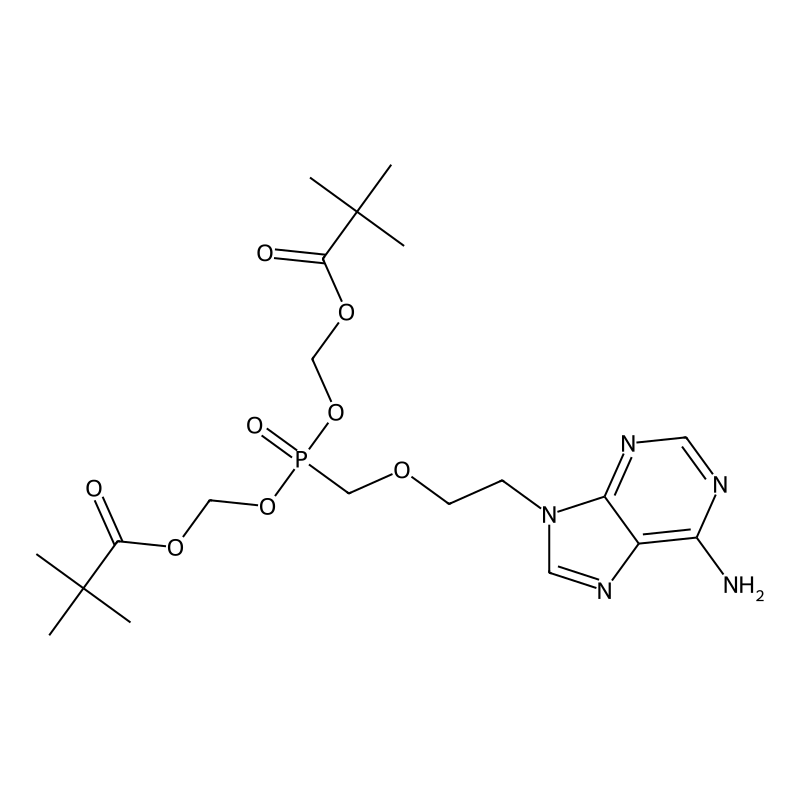

Adefovir Dipivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Pharmacological Profile

The core mechanism of adefovir dipivoxil involves its conversion into an active metabolite that disrupts HBV DNA synthesis.

This compound Activation and Antiviral Mechanism

Detailed Mechanism of Action

- Prodrug Activation: Orally administered this compound is rapidly hydrolyzed to adefovir by esterases in the intestines and liver [1] [2]. Adefovir is then phosphorylated by cellular kinases to its active form, adefovir diphosphate [1] [3].

- Viral Inhibition: Adefovir diphosphate competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into the growing HBV DNA strand by the viral DNA polymerase (reverse transcriptase) [1] [2] [3]. Upon incorporation, it acts as a chain terminator, preventing further DNA elongation and thus inhibiting viral replication [1] [3].

- Biochemical Selectivity: Adefovir diphosphate has a higher affinity for HBV DNA polymerase (Ki = 0.1 μM) than for human DNA polymerases α and γ (Ki = 1.18 μM and 0.97 μM, respectively), contributing to its selective antiviral activity [1] [3].

Quantitative Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value | Details / Conditions |

|---|---|---|

| Oral Bioavailability | ~59% | Unaffected by food [1]. |

| Peak Plasma Concentration (C~max~) | 18.4 ± 6.26 ng/mL | After a single 10 mg dose in patients [1]. |

| Time to C~max~ (T~max~) | 0.58 - 4 hours | Post-dose [1]. |

| Area Under Curve (AUC~0–∞~) | 220 ± 70.0 ng∙h/mL | After a single 10 mg dose [1]. |

| Protein Binding | ≤4% | Over a concentration range of 0.1 to 25 μg/mL [1]. |

| Half-life (Terminal) | 7.48 ± 1.65 hours | Plasma adefovir concentration [1]. |

| Primary Route of Elimination | Renal excretion | Via glomerular filtration and active tubular secretion [1]. |

| Inhibition Constant (K~i~) for HBV DNA polymerase | 0.1 μM | For adefovir diphosphate [1] [3]. |

Resistance Mechanisms and Clinical Limitations

Long-term this compound therapy can lead to the emergence of resistant HBV strains, characterized by specific mutations.

| Aspect | Details |

|---|---|

| Primary Mutations | rtN236T: Alters the viral DNA polymerase domain, reducing drug binding [4]. rtA181V: Also confers resistance and is associated with cross-resistance to lamivudine [5]. |

| Resistance Rates | Year 1: ~0%; Year 2: ~3%; Year 4: ~18%; Year 5: ~29% [5]. |

| Clinical Impact | Virologic breakthrough (return of high HBV DNA levels) followed by biochemical flare (elevated ALT), indicating a rebound of hepatitis activity [4]. |

| Overcoming Resistance | The adefovir-resistant mutation rtN236T remains susceptible to tenofovir, making it a therapeutic option upon confirmed resistance [4]. |

Experimental Protocols for Research

Research into adefovir's effects, particularly its newly identified anticancer properties, utilizes specific cellular and molecular assays.

Cell-Based Luciferase Reporter Assay for Transcriptional Inhibition

This protocol identified this compound as a suppressor of RET oncogene transcription [6].

Workflow for RET Promoter Inhibition Screening

- Cell Line: HEK293 cells stably transfected with a firefly luciferase gene under the control of the wild-type RET promoter (HEK293-RET) [6].

- Procedure: Seed cells in 96-well plates, treat with 5 μM this compound or vehicle control (DMSO) for 48 hours, lyse cells, and measure luciferase activity using a commercial assay system [6].

- Key Application: High-throughput screening for inhibitors of oncogene transcription [6].

Analysis of Endogenous RET Expression (Western Blot)

This method confirms the compound's effect on the RET protein level in target cancer cells.

- Cell Line: Human medullary thyroid carcinoma TT cells (which express mutant RET) [6].

- Procedure: Treat TT cells with escalating concentrations of this compound. Prepare whole-cell protein lysates using CHAPS buffer. Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with specific anti-RET and anti-β-actin (loading control) antibodies [6].

- Outcome Measurement: Reduction in RET protein levels relative to loading control indicates successful suppression of target oncogene expression [6].

Emerging Research and Safety Considerations

Potential Drug Repurposing in Oncology

Recent studies identified this compound as a potential transcriptional inhibitor of the RET proto-oncogene [6].

- In MTC cell lines, it reduced RET protein expression, inhibited cell proliferation, induced apoptosis, and interfered with STAT3 signaling, suggesting a novel, multi-targeted mechanism for cancer therapy [6].

Key Safety and Clinical Profile

- Nephrotoxicity: The primary dose-limiting toxicity is renal tubular nephropathy, which can manifest as Fanconi syndrome (proximal tubular dysfunction) [1] [7].

- Hepatotoxicity: Not a significant cause of drug-induced liver injury, but discontinuing treatment can cause a transient, severe flare of underlying hepatitis B [4].

- Clinical Status: While effective, adefovir has been largely superseded in clinical practice by more potent antiviral agents like tenofovir, which has a similar mechanism but greater potency against HBV [5] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Adefovir - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/neuroscience/ adefovir - dipivoxil [sciencedirect.com]

- 6. This compound as a Therapeutic Candidate for Medullary ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound-associated Fanconi syndrome combined ... [pmc.ncbi.nlm.nih.gov]

Summary of Evidence on Adefovir Dipivoxil Mitochondrial Toxicity

| Model/Context | Key Findings | Evidence Level & Proposed Mechanism |

|---|

| Human Renal Proximal Tubule Cells (HK-2) [1] | - Significant downregulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB).

- Metabolic Reprogramming: Shift from oxidative phosphorylation to glycolysis; glycogen accumulation.

- Impaired mitochondrial membrane potential and respiration; altered mitochondrial ultrastructure. | Mechanistic / In vitro: Suggests toxicity via disruption of mitochondrial protein stability and metabolic pathways, not solely through Pol γ inhibition. | | Clinical Case Report (HIV Patient) [2] | - Acute renal failure due to toxic tubular necrosis.

- Ultrastructural analysis showed severely enlarged and dysmorphic mitochondria in proximal tubules.

- Marked reduction of mtDNA and deficiency of mtDNA-encoded cytochrome c oxidase. | Clinical Evidence / In vivo (Human): Strongly associates toxicity with mtDNA depletion, likely from inhibition of DNA Polymerase γ. | | Rat, Monkey & Woodchuck Models [3] | - No significant depletion of mtDNA or changes in mitochondrial enzyme levels (cytochrome c oxidase, citrate synthase) in kidney, liver, or muscle.

- No evidence of mitochondrial damage via light/electron microscopy. | Animal Toxicology Studies: Indicates a low potential for mitochondrial toxicity in these animal models at tested doses. | | Human Hepatoblastoma & Skeletal Muscle Cells [4] | - No substantial changes in mtDNA content after 9-day treatment with concentrations up to 500-fold higher than clinical peak serum levels. | Comparative In vitro: Contrasts with toxic analogues (FIAU, ddC); suggests a safer mitochondrial profile in certain cell types. |

Detailed Experimental Protocols from Key Studies

To facilitate your own research, here are the methodologies from two pivotal studies that demonstrated mitochondrial toxicity.

1. Proteomic & Metabolomic Analysis in HK-2 Cells [1]

- Cell Model: Human renal proximal tubule cells (HK-2).

- Treatment: Cells treated with 300 μM and 1000 μM of adefovir for 5 days.

- Key Assays:

- Mitochondrial Function: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) measured using a Seahorse XF Analyzer.

- Mitochondrial Membrane Potential (MMP): Assessed using JC-1 dye (fluorescence shift from red aggregates to green monomers indicates depolarization).

- ATP Quantification: Luminescent ATP determination kit.

- Transmission Electron Microscopy (TEM): For examining mitochondrial ultrastructure and glycogen accumulation.

- Proteomics: To identify differential protein expression (e.g., TRAP1, SDHB).

2. Histopathological & Molecular Analysis in a Human Case [2]

- Sample: Renal biopsy from a patient presenting with adefovir-induced acute renal failure.

- Key Techniques:

- Ultrastructural Examination: TEM of proximal tubule cells.

- Functional Histochemistry: Staining for mitochondrial enzymes—Cytochrome c Oxidase (COX, partially mtDNA-encoded) and Succinate Dehydrogenase (SDH, nuclear DNA-encoded).

- Immunohistochemistry: Using antibodies against COX subunit I (mtDNA-encoded) and COX subunit IV (nuclear DNA-encoded).

- mtDNA Quantification: Single-renal tubule polymerase chain reaction (PCR) to measure mtDNA copy number.

Proposed Adverse Outcome Pathway (AOP)

The evidence supports a recognized Adverse Outcome Pathway (AOP) for nucleoside analogs like adefovir, linking molecular initiation to organ-level toxicity. The following diagram illustrates this pathway:

Adverse Outcome Pathway for Adefovir Nephrotoxicity

Interpretation and Research Implications

The conflicting evidence highlights critical considerations for your research and development work:

- Cell and Model Dependence: Toxicity is highly dependent on the cellular model, likely due to differences in drug uptake transporters (e.g., OAT1/OAT3 expression in renal cells) [1] [5].

- Dose and Duration: The manifestation of toxicity in humans is often linked to prolonged exposure, which may not be fully captured in short-term animal studies [3] [2].

- Mechanistic Complexity: While the AOP for Pol γ inhibition is well-established [5], recent findings suggest adefovir may also cause toxicity through other mechanisms, such as dysregulating key mitochondrial proteins like TRAP1 and SDHB, leading to metabolic reprogramming [1].

References

- 1. Tenofovir and adefovir down-regulate mitochondrial ... [nature.com]

- 2. Adefovir nephrotoxicity: possible role of mitochondrial DNA ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of mitochondrial DNA content and enzyme ... [sciencedirect.com]

- 4. Comparative effects of adefovir and selected nucleoside ... [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of mitochondrial DNA polymerase gamma ... [aopwiki.org]

Adefovir dipivoxil organic anion transporter OAT1

Molecular Basis of OAT1 and Adefovir Interaction

OAT1 (SLC22A6) is a primary transporter in the kidney's proximal tubule, essential for removing organic anions—including drugs, toxins, and metabolites—from the blood into urine [1]. It operates through a tertiary transport system: the sodium-potassium ATPase creates a sodium gradient, powering the sodium-dicarboxylate cotransporter (NaDC3) to concentrate intracellular α-ketoglutarate (α-KG); OAT1 then exchanges intracellular α-KG for extracellular organic anions like adefovir against their concentration gradient [2] [1].

Recent cryo-EM structures reveal detailed binding mechanisms. OAT1 features a conserved aromatic clamp for ligand recognition [3]. Adefovir, as a nucleotide analog, binds within this cleft where two aromatic residues stabilize the ligand and charged residues determine orientation [3]. The transporter's activity is allosterically regulated by intracellular chloride, with a conserved arginine (Arg466) critical for this modulation [2].

The tertiary transport system powering OAT1-mediated adefovir uptake into proximal tubule cells, driven by sodium and α-ketoglutarate gradients [2] [1].

Pharmacokinetics of Adefovir Dipivoxil

This compound is an orally administered prodrug rapidly converted to active adefovir [4]. Its pharmacokinetics are characterized by low protein binding (≤4%) and renal excretion through glomerular filtration and active tubular secretion [4].

Table 1: Key Pharmacokinetic Parameters of Adefovir (10 mg dose) [4]

| Parameter | Value (Mean ± SD) | Notes |

|---|---|---|

| Oral Bioavailability | 59% | Unaffected by food |

| Cmax | 18.4 ± 6.26 ng/mL | |

| Tmax | 0.58 - 4 hours | |

| AUC₀–∞ | 220 ± 70.0 ng·h/mL | |

| Volume of Distribution | 352 - 392 mL/kg | |

| Renal Clearance | 469 ± 99.0 mL/min | In unimpaired renal function |

| Effective Half-life | 7.48 ± 1.65 hours | |

| Fraction Unbound (fu) | ~1.0 | Assumed in modeling due to <4% protein binding [5] |

Population pharmacokinetic (popPK) modeling reveals that adefovir's renal elimination involves a combination of nonlinear renal clearance and linear nonrenal clearance [5] [6].

Table 2: Population PK (popPK) Parameters for Adefovir Renal Elimination [5]

| Parameter | Population Estimate | Description |

|---|---|---|

| Km (Michaelis Constant) | 170 nmol/L | Exceeds observed Cmax range (5.56–91.0 nmol/L), suggesting linear CLR at cocktail doses |

| Vmax (Maximum Rate) | 2.40 μmol/h | Value at median absolute GFR of 105 mL/min |

| Apparent Bioavailability (F) | 59.0% (sole) vs 73.6% (combined) | Increased with cocktail drugs |

| Absorption Rate Constant (Ka) | 5.18 h⁻¹ (sole) vs 2.29 h⁻¹ (combined) | Decreased with cocktail drugs |

Experimental Protocols and Methodologies

In Vitro Transport Kinetics for OAT1 Inhibition

This protocol determines inhibitor potency (IC₅₀) against OAT1 using cultured cells.

- Cell System: Chinese Hamster Ovary cells stably expressing human OAT1 (CHO-OAT1) [7].

- Culture Conditions: Maintain in F12 Kaighn's modification medium with 10% FBS, 1% penicillin-streptomycin, and hygromycin B (200 µg/mL) at 37°C in 5% CO₂ [7].

- Transport Assay Buffer: Waymouth's buffer (WB): 135 mM NaCl, 5 mM KCl, 28 mM D-glucose, 1.2 mM MgCl₂, 2.5 mM CaCl₂, 0.8 mM MgSO₄, 13 mM HEPES, pH 7.4 [7].

- Probe Substrate: ³H-labeled para-aminohippurate ([³H]PAH) at 20 nM [7].

- Procedure:

- Grow CHO-OAT1 cells to confluence in 24-well plates.

- Aspirate media and rinse wells once quickly with WB.

- Incubate with transport solution containing [³H]PAH and varying concentrations of the inhibitor drug.

- Critical Parameter: Use a short incubation time (e.g., 15 seconds to 2 minutes) to ensure initial rate conditions, as IC₅₀ can vary with longer incubations [7].

- Stop uptake by aspirating transport buffer and rinsing three times with ice-cold WB.

- Lyse cells with 0.5 N NaOH/1% SDS and neutralize with HCl.

- Measure radioactivity via liquid scintillation counting.

- Data Analysis: Fit data to determine IC₅₀ using appropriate models (e.g., log(inhibitor) vs. response in Prism) [7].

Key workflow for conducting in vitro OAT1 inhibition assays under initial rate conditions [7].

Clinical Cocktail Study Design and PopPK Analysis

This methodology assesses clinical OAT1 activity and potential drug-drug interactions (DDIs).

- Clinical Protocol:

- Design: Single-dose, two-period (reference and test), crossover study in healthy subjects [5] [6].

- Dosing: Reference period: 10 mg this compound alone. Test period: 10 mg this compound combined with other probe drugs (e.g., 100 mg sitagliptin, 500 mg metformin, 2 mg pitavastatin, 0.5 mg digoxin) [5] [6].

- Sample Collection: Intensive plasma and urine sampling over 24 hours post-dose [5].

- Bioanalysis: Quantify adefovir concentrations using a validated HPLC-MS/MS method [5].

- Population PK Modeling:

- Software: NONMEM with PsN and Pirana for model development and evaluation [5].

- Base Model: Develop a one-compartment model with first-order absorption (and lag time). Test elimination models: linear renal and nonrenal vs. Michaelis-Menten (nonlinear) renal and linear nonrenal [5].

- Covariate Analysis: Use forward inclusion/backward elimination to test effects of co-administered drugs, demographics, and renal function (eGFR) on PK parameters [5].

- Model Evaluation: Validate using goodness-of-fit plots, non-parametric bootstrap (1000 runs), and visual predictive checks [5].

Clinical Implications for Drug Development

- OAT1 Phenotyping: Adefovir's renal clearance (CLR) is a specific metric for assessing OAT1 activity in vivo, suitable for cocktail studies [5] [6]. PopPK modeling confirms that CLR remains a robust parameter even when absorption is affected by other drugs [5].

- Drug-Drug Interactions (DDIs): Adefovir is a victim drug for OAT1 inhibitors like probenecid. A verified PBPK model can predict adefovir AUC and Cmax ratios following probenecid dosing within acceptable criteria [8].

- Impact of Renal Impairment: In severe chronic kidney disease (CKD), adefovir exposure increases significantly (~3-fold Cmax, ~6-fold AUC). PBPK models suggest this results from reduced GFR and an additional ~50% decrease in OAT1/3 activity independent of GFR decline, which must be considered for dosing adjustments [8].

- Biomarker-Informed DDI Assessment: Endogenous biomarkers like 4-pyridoxic acid (4-PYA) are emerging to assess OAT1 inhibition clinically. PBPK models incorporating biomarker-informed inhibition constants (Ki) show promise for predicting DDIs and potentially reducing dedicated clinical trials [8] [9].

References

- 1. The Organic Anion Transporter (OAT) Family - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for selective uptake and ... - Nature [nature.com]

- 3. Structural insights into human polyspecific organic anion ... [sciencedirect.com]

- 4. : Uses, Interactions, Adefovir ... | DrugBank Online dipivoxil Mechanism [go.drugbank.com]

- 5. Understanding adefovir pharmacokinetics as a component of... [pmc.ncbi.nlm.nih.gov]

- 6. Understanding adefovir pharmacokinetics as a component ... [link.springer.com]

- 7. Incubation Time Influences Organic Anion Transporter 1 ... [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Adefovir PBPK Model to Assess Biomarker- ... [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Prediction of OATP‐Mediated Drug‐Drug ... [pmc.ncbi.nlm.nih.gov]

Adefovir dipivoxil RET gene transcription inhibition

Core Mechanism of Action

The table below summarizes the key mechanistic actions of adefovir dipivoxil in RET-driven MTC models:

| Mechanism of Action | Experimental Model | Key Outcome / Effect |

|---|---|---|

| RET Transcription Inhibition [1] | HEK293-RET luciferase reporter cell line [1] | Suppressed RET-promoter-driven luciferase activity [1] |

| Reduced RET Protein & mRNA [1] | Human MTC TT cells [1] | Suppressed endogenous RET protein expression; reduced RET mRNA levels [1] |

| STAT3 Pathway Interference [1] | In silico & biochemical assays; MTC TT cells [1] | High binding affinity to STAT3; interference with STAT3 phosphorylation [1] |

| Anti-Proliferative & Pro-Apoptotic Effects [1] | Human MTC TT cells [1] | Inhibited RET-dependent cell proliferation; increased apoptosis [1] |

This mechanism offers a distinct approach compared to Tyrosine Kinase Inhibitors (TKIs) like vandetanib and cabozantinib, which target the RET receptor protein itself. This compound acts upstream by reducing the production of the oncogene [1].

Supporting Experimental Evidence

The anticancer effects of this compound are demonstrated by the following key experimental findings:

| Experimental Focus | Key Findings |

|---|

| RET Oncogene Suppression | • Reduced luciferase activity in RET-promoter reporter assay [1]. • Decreased levels of endogenous RET protein and mRNA in MTC TT cells [1]. | | Downstream Signaling Disruption | • Binds to STAT3 and reduces its phosphorylation [1]. • Impacts critical downstream pathways (e.g., MEK/ERK, PI3K/AKT/mTOR) for cell growth/survival [1]. | | Functional Cellular Effects | • Inhibited proliferation of RET-dependent MTC cells [1]. • Induced apoptosis (programmed cell death) in MTC cells [1]. |

Key Experimental Protocols

The primary evidence for this compound's effect on RET comes from a set of core experiments.

Cell-Based Luciferase Reporter Assay for RET Transcription

This high-throughput screen identifies compounds that inhibit RET promoter activity [1].

- Cell Line: HEK293 cells stably transfected with a firefly luciferase gene under the control of the RET promoter (HEK293-RET) [1].

- Procedure: Seed cells in 96-well plates and treat with this compound (e.g., 5 µM) or vehicle control (DMSO) for 24-48 hours [1]. Lyse cells and measure luciferase activity using a commercial assay system (e.g., Steady-Glo Luciferase Assay System) [1]. Luminescence is quantified, with a reduction indicating inhibition of RET transcription [1].

Assessing RET Expression in MTC Cells

This protocol confirms that transcriptional inhibition reduces endogenous RET levels.

- Cell Line: Human MTC cell line (TT cells), which harbors an activating RET mutation [1].

- Procedure:

- Western Blotting: Treat TT cells with escalating doses of this compound. Prepare whole-cell protein lysates using a buffer (e.g., 2% CHAPS). Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with anti-RET and anti-β-actin (loading control) antibodies [1].

- RT-PCR: Extract total RNA from treated TT cells. Use reverse transcription followed by PCR with primers specific for the RET gene. Analyze PCR products on an agarose gel to visualize reduction in RET mRNA levels [1].

STAT3 Interaction and Phosphorylation Analysis

This investigates the additional mechanism involving the STAT3 pathway [1].

- In Silico Docking: Use molecular modeling software to simulate the binding affinity and interaction between adefovir/adefovir dipivoxil and the STAT3 protein [1].

- Biochemical Assay: Perform in vitro binding assays to confirm the physical interaction predicted by docking studies [1].

- Western Blotting (Phospho-STAT3): Treat TT cells with this compound. Analyze cell lysates via Western blot, using an antibody specific for phosphorylated STAT3 (Tyr705) and total STAT3 antibody to assess inhibition of STAT3 activation [1].

This compound in the Context of MTC Treatment

The following diagram illustrates the proposed mechanism of this compound against MTC and its position in the drug discovery workflow.

This compound inhibits RET transcription and STAT3 signaling, leading to anti-tumor effects in MTC models.

Future Research Directions

Further investigation is needed to translate these findings into clinical practice. Key areas include:

- In Vivo Validation: Testing efficacy and toxicity in animal models of MTC [1].

- Combination Therapy: Exploring synergy with existing RET TKIs to overcome resistance [1].

- Direct G-Quadruplex Targeting: Research on nonactin shows that targeting G-quadruplex structures in the RET promoter is a viable antineoplastic strategy [2].

References

Mechanistic Insights and Experimental Data

Recent research indicates that Adefovir Dipivoxil, an drug approved for hepatitis B, exhibits off-target effects that inhibit the RET/STAT3 signaling pathway, showing promise in preclinical models of medullary thyroid carcinoma (MTC) [1].

The table below summarizes the key experimental findings on its mechanism of action:

| Experimental Finding | Description | Experimental Model(s) |

|---|---|---|

| RET Transcription Inhibition | Suppressed RET-promoter-driven luciferase activity and reduced endogenous RET protein expression [1]. | HEK293-RET reporter cell line; TT cells (human MTC line) [1]. |

| STAT3 Phosphorylation Interference | Inhibited phosphorylation of STAT3, a key downstream signaling molecule [1]. | TT cells (human MTC line) [1]. |

| Direct STAT3 Binding | Biochemical assays showed high binding affinity to the STAT3 protein itself [1]. | In silico and biochemical binding assays [1]. |

| Anti-Proliferative Effect | Inhibited RET-dependent cell proliferation [1]. | TT cells (human MTC cell line) [1]. |

| Pro-Apoptotic Effect | Increased apoptosis (programmed cell death) in MTC cells [1]. | TT cells (human MTC cell line) [1]. |

Overview of Key Experimental Protocols

While full methodological details are found in the source publication [1], here is an overview of the core techniques used in the research:

- Cell-Based Luciferase Reporter Assay: A screen using an HEK293 cell line stably expressing firefly luciferase under the control of the RET promoter. Cells were treated with compounds from an FDA-approved drug library (5 µM for 48 hours), and luciferase activity was measured to identify transcriptional inhibitors [1].

- Analysis of RET mRNA and Protein Expression:

- RT-PCR: Used to assess RET mRNA levels in TT cells treated with escalating concentrations of this compound. Specific primers for RET and a control gene (Rpl9) were used [1].

- Western Blotting: Whole-cell protein lysates from treated cells were resolved by SDS-PAGE to analyze endogenous RET protein expression levels [1].

- STAT3 Interaction Studies:

- Cell Proliferation and Apoptosis Assays: RET-dependent cell proliferation was measured in TT cells. Apoptosis was also evaluated, though the specific method (e.g., flow cytometry with Annexin V staining) was not detailed in the available abstract [1].

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz's DOT language, adhering to your specified formatting and color contrast rules. The captions describe the logical relationships they represent.

This compound inhibits the RET/STAT3 signaling pathway, reducing proliferation and promoting apoptosis.

Workflow for the initial luciferase-based screen identifying this compound.

Interpretation and Future Directions

The data suggests a dual mechanism where this compound not only reduces the expression of the oncogenic driver RET but also directly inhibits the activity of STAT3, a critical signaling node downstream of RET. This combined action effectively blocks a key oncogenic pathway in MTC [1].

- Drug Repurposing Advantage: This research highlights a promising drug repurposing strategy. As an approved drug, this compound has known safety and pharmacokinetic profiles, which could potentially accelerate its translation for oncology indications [1].

- Future Research: To build a comprehensive guide, further investigation is needed into aspects like the exact binding site on STAT3, effects on other STAT family members, and validation in more complex in vivo models.

References

Adefovir dipivoxil in vitro IC50 HBV

Summary of In Vitro IC₅₀ Data

The table below summarizes key in vitro efficacy data for Adefovir (PMEA) and its prodrug against HBV:

| Compound | Reported IC₅₀ / Inhibition Constant | Experimental System / Assay | Context & Comparative Data | Source |

|---|---|---|---|---|

| Adefovir (PMEA) | 0.7 μM | HepG2.2.15 cell line [1] | -- | [1] |

| Adefovir (PMEA) | 0.2 - 2.5 μM | HBV-transfected human hepatoma cell lines [2] | -- | [2] |

| Adefovir (PMEA) | IC₅₀ range: 0.2 - 6.3 μM | HBV DNA-transfected human hepatoma cell lines [3] | Varies with assay conditions | [3] |

| Adefovir Diphosphate | Inhibition constant (Kᵢ): 0.1 μM | Target: HBV DNA polymerase (reverse transcriptase) [2] | Measures binding affinity to the target enzyme | [2] |

| GLS4 (Comparative Compound) | 0.012 μM | Southern blotting in HepG2.2.15 cells [4] | More potent than Lamivudine (IC₅₀ 0.325 μM) in same study | [4] |

Experimental Methodologies

The IC₅₀ values are derived from standardized virological techniques that measure the inhibition of viral replication:

- Cell-Based Assays: Most data comes from human hepatoma cell lines that sustain HBV replication, such as HepG2.2.15 or other HBV DNA-transfected HepG2 cells [4] [3] [1]. These cells are engineered to continuously produce HBV virions.

- Viral DNA Quantification: The primary method for assessing antiviral activity is the Southern blot technique, which detects and quantifies newly synthesized HBV DNA replicative intermediates (both single-stranded and double-stranded DNA) [4]. A reduction in HBV DNA signals in drug-treated cells versus untreated controls is used to calculate the IC₅₀.

- Enzyme Inhibition Assays: The inhibition constant (Kᵢ) for the active Adefovir diphosphate is determined by measuring its ability to compete with the natural substrate (deoxyadenosine triphosphate) for the HBV DNA polymerase/reverse transcriptase enzyme [2].

Mechanism of Action and Experimental Relevance

Adefovir dipivoxil is an orally administered prodrug that is rapidly converted to its active form, Adefovir (PMEA), in the body [2] [5]. The mechanism underlying the IC₅₀ measurements is as follows:

Mechanism of Adefovir Activation and HBV DNA Replication Inhibition

This direct inhibition of viral DNA synthesis is the fundamental process measured by the in vitro IC₅₀ assays [2].

Key Technical Considerations

When interpreting these in vitro findings, several factors are critical for application in a research or development setting:

- Strain Specificity and Resistance: Adefovir remains active against lamivudine-resistant HBV mutants and the three major This compound-resistant mutations (rtA181T, rtA181V, and rtN236T) in vitro [4] [6]. However, clinical resistance can emerge with long-term use [3].

- Cytotoxicity Selectivity: The therapeutic window is favorable; Adefovir dipivosphate is a weak inhibitor of human DNA polymerases α and γ (Kᵢ ~1.0 μM), indicating relatively low host cell toxicity at antiviral concentrations [2].

- Relevance to Clinical Use: In vitro IC₅₀ values establish proof of concept and potency, but clinical efficacy and safety depend on pharmacokinetics, pharmacodynamics, and achievable drug concentrations in human liver tissue [5].

References

- 1. Adefovir (GS-0393) | HBV Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Discovery and Development of Anti-HBV Agents and Their ... [mdpi.com]

- 4. In vitro inhibition of HBV replication by a novel compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Adefovir - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound - an overview [sciencedirect.com]

Metabolic Activation and Mechanism of Action

Adefovir dipivoxil is an oral prodrug designed to enhance cellular permeability. Its metabolic activation is a sequential, multi-step process that ultimately produces the active metabolite, adefovir diphosphate (adefovir-DP) [1] [2].

Figure 1: The metabolic activation pathway of this compound to its active form, adefovir diphosphate, and its primary antiviral mechanism.

The active metabolite, adefovir-DP, is an analog of deoxyadenosine triphosphate (dATP). Its primary mechanism of action is to compete with the natural substrate dATP for incorporation into the growing DNA chain by the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) [1]. Because adefovir-DP lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication [1]. Adefovir-DP has been shown to be effective against both wild-type HBV and lamivudine-resistant mutants [3].

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the metabolism and pharmacokinetics of adefovir and its active form.

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| Intracellular Half-life of Adefovir-DP | Long (exact value not specified; supports once-daily dosing) | Primary human hepatocytes and Hep G2 cells [1] |

| Enzymes in Phosphorylation | Adenylate Kinase 2 (primary enzyme for 1st step, adefovir → adefovir-MP) | In vitro enzymatic assays [1] |

| Antiviral Efficacy (DHBV model) | Dose-dependent inhibition of viral DNA synthesis and CCC DNA amplification | Primary duck hepatocytes infected with duck HBV (DHBV) [3] |

| Clinical Efficacy (HBV DNA reduction) | >4.1 log10 reduction after 12 weeks of treatment | Phase II clinical trials in chronic HBV patients [3] |

Detailed Experimental Protocols

To support research and drug development, here are methodologies for key experiments involving adefovir.

Protocol 1: Analysis of Intracellular Adefovir Metabolites in Hepatic Cells

This LC/MS/MS protocol is used to quantify the intracellular levels of adefovir and its phosphorylated metabolites [1].

- Cell Culture: Use relevant hepatic cell lines (e.g., Hep G2, Huh-7) or primary human hepatocytes. Culture under standard conditions (e.g., EMEM with 10% FBS at 37°C, 5% CO₂).

- Dosing: Incubate cells with 10 µM radiolabeled [³H]-adefovir for 24 hours. Include controls.

- Metabolite Extraction: After incubation, wash cells with cold PBS. Lyse cells with a suitable lysis buffer (e.g., 70% methanol).

- Chromatography:

- Technique: Reverse-phase ion-pairing chromatography.

- Column: Phenomenex Prodigy 5u ODS C18.

- Mobile Phase: Buffer A (5% acetonitrile, 5 mM tetrabutylammonium bromide, 25 mM potassium phosphate, pH 6.0); Buffer B (60% acetonitrile, 5 mM TBAB, 25 mM KP, pH 6.0).

- Gradient: Isocratic 100% A for 2 min, linear gradient to 50% B over 25 min, wash with 100% B, and re-equilibration.

- Detection: Use a radioflow detector or tandem mass spectrometry for metabolite identification and quantification. Confirm phosphorylated metabolites by treating extracts with calf intestinal phosphatase (CIP), which will dephosphorylate them and cause a shift in their retention times [1].

Protocol 2: Bioanalytical Method for Adefovir Quantification in Plasma

This validated LC-MS/MS method is designed for pharmacokinetic studies in human plasma [4].

- Sample Preparation (Solid Phase Extraction):

- Internal Standard: Use adefovir-d₄.

- Pretreatment: Pipette 500 µL of human plasma, add 50 µL of ISTD working solution (200 ng/mL), and 400 µL of 5% ammonia solution. Vortex.

- SPE Cartridge: Oasis MAX (30 mg/1 cc).

- Procedure: Load pretreated samples. Centrifuge at 1500 rpm for 1 min (2-10°C). Wash with 1 mL of 5% ammonia solution, then 1 mL of methanol. Elute with 1 mL of 2% formic acid solution.

- Evaporation & Reconstitution: Evaporate eluate to dryness under nitrogen at 50°C. Reconstitute in 300 µL of methanol:10 mM ammonium acetate (70:30, v/v). Inject 20 µL.

- LC-MS/MS Conditions:

- Column: Synergi MAX-RP 80A (150 mm × 4.6 mm, 4 µm).

- Mobile Phase: 10 mM ammonium acetate buffer (pH 8.7) : Methanol (75:25, v/v).

- Mode: Isocratic.

- Flow Rate: 0.6 mL/min.

- Detection: ESI-positive ion mode.

Figure 2: Solid phase extraction workflow for quantifying adefovir in human plasma.

Emerging Research and Novel Applications

Beyond its established antiviral use, recent research has explored the repurposing of this compound, highlighting its potential as a RET transcriptional inhibitor.

- Cell-Based Screening Assay: this compound was identified via a high-throughput screen using an HEK293 cell line stably expressing a firefly luciferase gene under the control of the RET promoter. Treatment with the drug (at 5 µM for 48 hours) significantly reduced luciferase activity, indicating suppression of RET transcription [2].

- Antitumor Effects in MTC: In human medullary thyroid carcinoma (MTC) TT cells, this compound:

Key Considerations for Research and Development

- Nephrotoxicity: Chronic administration requires careful monitoring of renal function, as this compound is associated with potential nephrotoxicity, particularly in at-risk populations. Dosing intervals must be adjusted for patients with renal impairment [5].

- Resistance: While resistance to adefovir is less frequent compared to other antivirals, novel resistance mutations in the HBV polymerase can emerge during long-term therapy [1].

- Bone Toxicity: Long-term use of nucleotide analogs like adefovir has been linked to bone toxicity. Studies show that switching patients to tenofovir alafenamide (TAF) can lead to improvements in bone metabolism markers [6].

References

- 1. Effective metabolism and long intracellular half life of the ... [sciencedirect.com]

- 2. This compound as a Therapeutic Candidate for Medullary ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of Adefovir on Viral DNA Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography–tandem mass spectrometry ... [pmc.ncbi.nlm.nih.gov]

- 5. These highlights do not include all the information needed to use... [dailymed.nlm.nih.gov]

- 6. Short-term efficacy after switching from this compound ... [pmc.ncbi.nlm.nih.gov]

Fundamental Concept: From Prodrug to Active Metabolite

Adefovir dipivoxil is a diester prodrug of adefovir (PMEA), designed to enhance the membrane permeability of the parent drug [1] [2].

- Prodrug Rationale: Adefovir is a polar molecule with limited ability to cross intestinal cell membranes. This compound masks the negative charges on the phosphonate group of adefovir with pivaloyloxymethyl groups, making the molecule more lipophilic and capable of passive diffusion across the cell membrane [3] [2].

- Activation Pathway: Once absorbed, the prodrug undergoes enzymatic hydrolysis, a process primarily mediated by esterases (such as carboxylesterase) in the intestinal epithelia and liver. This hydrolysis sequentially removes the pivaloyloxymethyl groups, releasing the active drug, adefovir [1] [3] [2].

The following diagram illustrates the transformation and activation pathway of this compound.

Activation pathway of this compound to its active metabolite.

Hydrolysis Kinetics and Stability Challenges

The hydrolysis that activates the prodrug is also its primary stability liability, a challenge that must be managed during both development and storage.

- Kinetic Modeling: The hydrolysis kinetics of this compound in solid formulations can follow an autocatalytic mechanism, which fits the Prout-Tompkins model. This means the reaction products can catalyze further degradation, leading to accelerated breakdown once initiated [4].

- Instability in GI Tract: Studies show the prodrug is highly susceptible to hydrolysis in the intestinal environment. It was found to be completely metabolized to adefovir during transport across rat ileum, significantly reducing the amount of intact prodrug available for absorption [3].

The table below summarizes key stability and degradation findings from the research:

| Aspect | Finding | Experimental Context |

|---|---|---|

| General Chemical Stability | 32.7% degradation after 24 hours [3]. | Incubation in pH 7.2 buffer at 37°C. |

| Intestinal Metabolism | 100% metabolized to adefovir during transport [3]. | Ex-vivo transport across rat ileum. |

| Kinetic Model | Fits the Prout-Tompkins model (autocatalytic) [4]. | Solid-state formulations at high temperatures. |

| Modeling Approach | Feedforward Multilayer Perceptron (MLP) neural network [4]. | Predicting hydrolysis kinetics in solid formulations. |

Experimental Protocols for Hydrolysis and Absorption Studies

Researchers use specific methodologies to study the hydrolysis and absorption of this compound. Here are protocols from key studies:

1. Degradation Study with Intestinal Tract Contents [3] This protocol assesses the prodrug's stability in the presence of intestinal enzymes.

- Preparation of Intestinal Contents: A segment of rat intestine is ligated, filled with Hanks' Balanced Salt Solution (HBSS), and incubated. The contents are evacuated, centrifuged to remove particulate matter, and the supernatant is aliquoted and frozen.

- Incubation and Analysis: The enzymatic preparation is adjusted to a protein content of 0.5 mg/mL with HBSS and pre-incubated at 37°C. The reaction is started by adding the formulation (final drug concentration of 400 μmol/L). Aliquots are collected periodically (e.g., every 30 minutes) and analyzed by HPLC to quantify the remaining prodrug and the formation of adefovir.

2. Ex Vivo Permeability Assay Using Everted Gut Sac [3] This method evaluates the ability of formulations to protect the prodrug and enhance its absorption.

- Gut Sac Preparation: A segment of rat intestine is everted, and one end is ligated to form a sac. The sac is filled with oxygenated Krebs-Ringer solution.

- Drug Incubation & Sampling: The sac is incubated in a tube containing the drug formulation (e.g., a simple suspension or emulsion). Samples are taken from the serosal solution (inside the sac) at regular intervals.

- Permeability Calculation: The effective permeability coefficient (Peff) is calculated based on the amount of drug that appears inside the sac over time, indicating transport across the intestinal tissue.

Formulation Strategies to Overcome Hydrolysis

To combat pre-systemic hydrolysis and improve oral bioavailability, advanced lipid-based formulations have been developed.

- Emulsions with Esterase Inhibitors: A key strategy involves incorporating ethyl oleate (EO), an esterase inhibitor, into oil-in-water emulsions. In one study, the emulsion's oil phase was a mixture of medium-chain triglycerides (MCT) and EO [3].

- Mechanism of Action: The lipid formulation protects the prodrug from hydrolysis in the intestinal lumen. The co-formulated esterase inhibitor (EO) then further protects it from metabolism by esterases within the enterocytes, allowing more intact prodrug to reach systemic circulation [3].

The table below quantifies the enhancement achieved by this formulation strategy:

| Formulation Type | Ex Vivo Permeability (Peff x10⁻⁶) | Relative Bioavailability (AUC₀–₁₂) | Key Component |

|---|---|---|---|

| Simple Suspension (Control) | 7.4 - 8.0 | 3386 - 3618 (Baseline) | None |

| Emulsion (MCT only) | ~9.4* | Not significantly different from control | MCT |

| Emulsion (MCT + EO) | 11.4 | 5358 (1.6-fold increase) | MCT + Esterase Inhibitor |

Note: The exact value for the MCT-only emulsion permeability was not explicitly stated in the search results but was indicated to be significantly lower than the MCT+EO formulation [3].

References

- 1. : Uses, Interactions, Adefovir ... | DrugBank Online dipivoxil Mechanism [go.drugbank.com]

- 2. Investigation of the Structure and Dynamics of Antiviral Drug ... [pmc.ncbi.nlm.nih.gov]

- 3. Absorption enhancement of this compound by ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Modeling of Autocatalytic Hydrolysis of Adefovir in... Dipivoxil [academia.edu]

Comprehensive Technical Analysis of Adefovir Dipivoxil: Pharmacodynamic Properties, Mechanisms, and Emerging Applications

Introduction and Molecular Profile

Adefovir dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog that has established itself as an important therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. As a acyclic nucleotide analog of adenosine monophosphate, this compound belongs to the class of nucleotide reverse transcriptase inhibitors (ntRTIs) and has received regulatory approval in multiple jurisdictions for treating HBV in adults with evidence of active viral replication and either elevated serum aminotransferases or histologically active disease. The molecular structure of this compound (chemical formula: C₂₀H₃₂N₅O₈P) incorporates pivaloyloxymethyl ester groups that significantly enhance its oral bioavailability compared to the parent compound adefovir [1]. These modifications facilitate intestinal absorption through increased lipophilicity, after which the prodrug is rapidly converted to adefovir by esterases in the intestinal wall and bloodstream [2].

The diester prodrug strategy represents a sophisticated chemical approach to overcome the poor membrane permeability and limited oral absorption characteristics of the parent phosphonate compound. Upon oral administration, this compound demonstrates approximately 59% bioavailability, a substantial improvement over adefovir itself, which exhibits minimal absorption when administered directly [1]. This pharmacokinetic enhancement enables therapeutic plasma concentrations to be achieved with a once-daily 10 mg dosing regimen, making it a convenient option for long-term management of chronic HBV infection. The favorable absorption characteristics are maintained without regard to food intake, further supporting patient compliance during extended therapy [1] [2].

Mechanism of Action

Primary Antiviral Mechanism

This compound exerts its antiviral effects through a meticulously orchestrated sequence of biochemical transformations and targeted molecular interactions. The prodrug activation pathway begins with rapid hydrolysis of the pivaloyloxymethyl ester groups, releasing the active metabolite adefovir, which undergoes subsequent phosphorylation by cellular kinases to form its active moiety, adefovir diphosphate [1]. This diphosphorylated compound functions as a potent inhibitor of HBV DNA polymerase (reverse transcriptase) through two distinct but complementary mechanisms: competitive inhibition with the natural substrate deoxyadenosine triphosphate (dATP), and direct incorporation into nascent viral DNA chains resulting in chain termination [1] [2].

The molecular specificity of this compound for HBV reverse transcriptase is particularly noteworthy. Biochemical studies have determined that the inhibition constant (Kᵢ) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, demonstrating high-affinity binding to the viral enzyme [1]. Importantly, this targeted activity preserves host cell polymerases, as evidenced by the significantly higher Kᵢ values observed for human DNA polymerases α and γ (1.18 μM and 0.97 μM, respectively) [1]. This selective inhibition profile contributes to the compound's favorable therapeutic index, limiting mechanism-based toxicity against host DNA replication machinery while effectively suppressing viral replication.

Antiviral Pathway Visualization

The following diagram illustrates the complete metabolic activation pathway and dual mechanism of action of this compound against hepatitis B virus:

Figure 1: Metabolic activation and dual mechanism of action of this compound against HBV DNA polymerase. The prodrug undergoes enzymatic conversion to active adefovir diphosphate, which competitively inhibits viral reverse transcriptase and causes DNA chain termination.

Spectrum of Activity and Resistance Profile

This compound demonstrates potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV, making it particularly valuable in salvage therapy for patients who have developed resistance to other nucleoside analogs [3] [2]. In vitro studies using HBV-transfected human hepatoma cell lines have established that the concentration of adefovir required to inhibit 50% of viral DNA synthesis (IC₅₀) ranges from 0.2 to 2.5 μM [1]. This consistent suppression of viral replication across diverse HBV genotypes, including both B and C which are predominant in Asian populations, underscores its broad-spectrum utility without genotype-specific efficacy limitations [4].

The resistance development profile of this compound is notably favorable compared to other anti-HBV agents. After 96 weeks of continuous therapy, viral isolates from only 1.6% of patients exhibited resistance-conferring mutations, specifically the rtN236T substitution in the HBV polymerase gene [2]. This mutation results in decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for sequential or combination therapy approaches. Furthermore, adefovir retains full activity against common lamivudine-resistant HBV mutants (rtM204I/V), establishing its value in managing treatment-experienced patients [3] [2]. The complementary resistance profiles between adefovir and other anti-HBV agents provide a rational foundation for combination strategies that can suppress viral replication while minimizing resistance emergence.

Quantitative Pharmacodynamic Properties

Efficacy Metrics and Parameters

The pharmacodynamic profile of this compound is characterized by consistent, dose-dependent suppression of HBV replication across diverse patient populations. The quantitative efficacy of the standard 10 mg/day dose has been established through multiple randomized controlled trials in both HBeAg-positive and HBeAg-negative chronic hepatitis B patients. Histological improvement in the liver, representing the most clinically relevant endpoint, was observed in approximately 53-64% of this compound recipients compared to 25-33% of placebo recipients after 48 weeks of treatment [2]. This significant improvement in liver histology demonstrates the compound's ability to modify the underlying disease process beyond mere viral suppression.

The virological response to this compound manifests as rapid reduction in serum HBV DNA levels, with median decreases of 1.8-2.45 log₁₀ copies/mL observed within the first 16-28 weeks of treatment [5] [2]. In patients with lamivudine-resistant HBV, the addition of this compound to ongoing lamivudine therapy or switching to this compound monotherapy resulted in significantly greater reductions in HBV DNA levels compared to continuing lamivudine alone [3] [2]. This robust antiviral effect establishes this compound as an effective option for managing drug-resistant HBV.

Table 1: Key Pharmacodynamic Parameters of this compound in Chronic Hepatitis B Treatment

| Parameter | Value/Range | Context | Source |

|---|---|---|---|

| In vitro IC₅₀ against HBV | 0.2 - 2.5 μM | HBV-transfected human hepatoma cell lines | [1] |

| Inhibition Constant (Kᵢ) | 0.1 μM | Against HBV DNA polymerase | [1] |

| HBV DNA Reduction | 1.8 - 2.45 log₁₀ | From baseline after 16-28 weeks | [2] [5] |

| Histological Improvement | 53% - 64% | After 48 weeks of treatment | [2] |

| Resistance Incidence | 1.6% | After 96 weeks of continuous therapy | [2] |

| HBeAg Seroconversion | 12% - 14% | After 48 weeks in HBeAg-positive patients | [2] |

Resistance Profile and Cross-Resistance Patterns

The development of antiviral resistance represents a significant challenge in long-term management of chronic HBV infection. This compound exhibits a favorable resistance profile characterized by slow emergence of resistant variants even after extended therapy. The primary resistance mutation identified in clinical settings is the rtN236T substitution in the HBV DNA polymerase gene, which emerges in approximately 1.6% of patients after 96 weeks of continuous monotherapy [2]. This mutation confers decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for targeted combination approaches in management of resistance.

Importantly, this compound demonstrates consistent activity against common lamivudine-resistant HBV variants (rtM204I/V), establishing its clinical utility in salvage therapy for patients who have failed prior lamivudine treatment [3] [2]. This complementary resistance profile has led to the development of strategic approaches such as the "add-on" strategy, where this compound is added to ongoing lamivudine therapy in patients with documented lamivudine resistance. Studies have demonstrated that this approach results in superior virological outcomes compared to switching to this compound monotherapy, with lower rates of virologic breakthrough (HR = 0.096; 95% CI, 0.015-0.629) [3].

Table 2: Resistance Profile and Cross-Resistance Patterns of this compound

| Resistance Aspect | Characteristics | Clinical Implications | |----------------------|---------------------|---------------------------| | Primary Resistance Mutation | rtN236T in HBV polymerase | Emerges slowly (1.6% at 96 weeks) | | Phenotypic Effect | ~8-10 fold reduced susceptibility to adefovir | Virologic breakthrough possible | | Cross-Resistance to Lamivudine | Retains activity against rtM204I/V mutants | Effective in lamivudine-resistant patients | | Lamivudine Sensitivity | rtN236T mutants remain sensitive to lamivudine | Combination therapy possible | | Genotype Effect | No differential efficacy between genotypes B and C | No need for genotype testing before initiation | [4] | | Combination Benefit | Add-on strategy superior to switching | Lower resistance emergence with combination | [3] |

Emerging Research and Novel Applications

Anticancer Properties and Mechanisms

Recent investigations have revealed unexpected antitumor potential of this compound beyond its established antiviral applications. High-throughput screening approaches identified this compound as a disruptor of the KCTD12-CDK1 protein-protein interaction, suggesting a novel mechanism for interfering with cell cycle progression in cancer cells [6]. This unique molecular targeting distinguishes it from conventional kinase inhibitors and represents a promising approach for oncotherapeutic intervention, particularly in vemurafenib-resistant colon cancer models where restoration of CDK1 activity contributes to treatment resistance.

In medullary thyroid carcinoma (MTC) models, this compound demonstrated significant antiproliferative effects through transcriptional suppression of the RET proto-oncogene, a key driver of MTC pathogenesis [7]. Treatment with this compound resulted in dose-dependent reduction of RET mRNA and protein expression, accompanied by inhibition of STAT3 phosphorylation and induction of apoptosis in MTC cell lines. This multifaceted antitumor activity suggests that this compound can simultaneously target multiple signaling pathways involved in oncogenesis, potentially overcoming the limitations of single-target agents that frequently develop resistance through pathway reactivation or bypass mechanisms.

Chemosensitization and Combination Approaches

The chemosensitizing potential of this compound has emerged as particularly promising in overcoming resistance to targeted cancer therapies. In colon cancer models, this compound significantly enhanced the efficacy of vemurafenib, a B-Raf inhibitor with limited single-agent activity in colorectal malignancies [6]. This synergistic effect was mediated through disruption of the KCTD12-CDK1 interaction, leading to impaired CDK1 activation and G2/M cell cycle arrest in vemurafenib-resistant cancer cells. The pathway modulation effect demonstrates how non-oncological drugs with well-characterized safety profiles can be repurposed to address persistent challenges in oncology, particularly in overcoming therapeutic resistance.

The molecular basis for this chemosensitization effect involves this compound's ability to bind cyclin-dependent kinase 1 (CDK1) with high affinity, disrupting its interaction with the potassium channel tetramerization domain containing 12 (KCTD12) protein that is essential for CDK1 activation [6]. This interaction prevents the phosphorylation events required for G2/M phase transition, resulting in cell cycle arrest and enhanced susceptibility to B-Raf inhibition. The dual mechanism of RET suppression and CDK1 inhibition positions this compound as a unique multifunctional agent in cancer therapeutics, with potential applications across multiple malignancy types characterized by dysregulated cell cycle progression and kinase signaling.

Experimental Methodologies and Assessment Protocols

Standardized Antiviral Assessment Protocols

The evaluation of this compound's antiviral efficacy follows standardized methodologies that enable consistent quantification of pharmacodynamic effects across clinical trials. The primary endpoint for antiviral activity assessment typically involves measurement of serum HBV DNA levels using sensitive polymerase chain reaction (PCR)-based assays with lower detection limits of 20-60 IU/mL [3] [4]. The virologic response is conventionally defined as reduction of HBV DNA to undetectable levels (<60 IU/mL), while virologic breakthrough is identified as a confirmed increase in HBV DNA levels of more than 1 log₁₀ IU/mL above the nadir observed during treatment [3].

Histological assessment represents another critical efficacy parameter, with improvement defined as a reduction of at least two points in the Knodell necroinflammatory score without worsening of fibrosis [2]. Liver biopsy specimens are typically obtained at baseline and after 48 weeks of therapy, with central reading by expert hepatopathologists blinded to treatment assignment to minimize interpretation bias. Biochemical response is evaluated through serial measurement of serum alanine aminotransferase (ALT) levels, with normalization defined as decrease to within the established upper limit of normal [4]. These complementary assessment methodologies provide a comprehensive framework for evaluating the multifaceted pharmacodynamic effects of this compound on viral replication, liver inflammation, and hepatocellular injury.

Emerging Research Applications

The investigation of novel applications for this compound, particularly in oncology, has employed sophisticated mechanistic methodologies to elucidate its non-antiviral pharmacodynamic properties. Cell-based luciferase reporter assays under control of the RET promoter have been utilized to identify this compound as a transcriptional suppressor of this oncogene [7]. In these experimental systems, HEK293-RET cells stably expressing firefly luciferase driven by the wild-type RET promoter sequence are treated with test compounds, followed by quantification of luciferase activity as a surrogate for RET transcriptional activity.

For assessment of protein-protein interaction disruption, researchers have employed co-immunoprecipitation assays in vemurafenib-resistant colon cancer cell lines (HCT116-VR and HT29-VR) to demonstrate this compound's interference with KCTD12-CDK1 complex formation [6]. This methodology involves treatment of cells with this compound, followed by cell lysis and immunoprecipitation of CDK1, with subsequent western blot analysis for KCTD12 to quantify interaction disruption. Functional consequences are then assessed through cell cycle analysis via flow cytometry, proliferation assays using MTS or colony formation formats, and apoptosis measurement by annexin V staining or caspase activation assays [7] [6]. These comprehensive experimental approaches provide mechanistic insights into this compound's antitumor properties beyond its established antiviral mechanisms.

Clinical and Research Implications

The comprehensive pharmacodynamic profile of this compound reveals a compound with multifaceted mechanisms of action extending beyond its original antiviral indication. The well-characterized inhibition of HBV reverse transcriptase, coupled with favorable resistance patterns and recently identified anticancer properties, positions this agent as a versatile therapeutic with potential applications across multiple disease domains. The established efficacy against both wild-type and drug-resistant HBV, combined with its activity across diverse viral genotypes, supports its continued relevance in antiviral therapy despite the development of newer agents [4].

The emerging research on this compound's antitumor effects opens promising new avenues for therapeutic repurposing. Its dual mechanisms of RET transcriptional suppression and CDK1-KCTD12 interaction disruption suggest potential utility in malignancies characterized by dysregulated kinase signaling and cell cycle progression [7] [6]. Particularly noteworthy is its ability to overcome resistance to targeted agents like vemurafenib in colon cancer models, addressing a significant clinical challenge in oncology. These novel applications leverage the well-established safety profile of this compound, potentially accelerating translation from bench to bedside by building on existing pharmacokinetic and safety data from decades of antiviral use.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. | Drugs this compound [link.springer.com]

- 3. Treatment strategies using this compound for individuals ... [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Hepatitis B Virus Genotypes on the Efficacy ... [brieflands.com]

- 5. A Placebo-Controlled Phase I/II Study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sensitizes colon cancer cells to ... [sciencedirect.com]

- 7. This compound as a Therapeutic Candidate for Medullary ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action & Intracellular Activation

Adefovir dipivoxil is an orally administered prodrug [1]. Its active form, adefovir diphosphate, acts as a chain terminator to inhibit viral replication [2] [1].

The diagram below illustrates the metabolic activation and mechanism of action of this compound against the HBV polymerase.

Activation pathway of this compound and inhibition of HBV replication.

Key Experimental Models & Protocols

Research on this compound utilized specific in vivo models and molecular techniques to evaluate its efficacy and monitor resistance.

In Vivo Efficacy Model: HBV Transgenic Mice

The HBV transgenic mouse model expresses the entire HBV genome and replicates the virus in the liver, releasing viral particles into the bloodstream [3]. This allows for direct quantification of antiviral efficacy.

A typical study involved:

- Animals: HBV transgenic mice (e.g., derived from founder 1.3.32) [3].

- Dosing: this compound is administered orally via drinking water at various doses (e.g., 0.1 to 30 mg/kg/day) for a specific period (e.g., 2-4 weeks) [3].

- Sample Collection: Serum and liver tissue are collected at baseline and at the end of treatment [3].

- Viral Load Quantification: HBV DNA levels in serum and liver are measured using a semi-quantitative PCR assay with an internal control to determine the log10 reduction in viral titers [3].

Monitoring Antiviral Resistance

Long-term adefovir therapy can select for HBV variants with reduced susceptibility. The key resistance-associated substitutions are in the HBV reverse transcriptase domain [4].

The standard protocol for genotypic resistance analysis involves:

- DNA Extraction: Viral DNA is extracted from patient serum samples (200-500 µL) using a commercial kit [4].

- PCR Amplification: A ~630 bp fragment encompassing domains A through E of the HBV reverse transcriptase is amplified [4].

- Sequence Analysis:

Quantitative Efficacy and Resistance Data

The tables below consolidate key quantitative findings from clinical studies.

| Patient Population | Treatment Duration | HBV DNA Undetectability | HBeAg Seroconversion | Histological Improvement |

|---|---|---|---|---|

| HBeAg-Positive [2] | 48 weeks | 13-21% | 12-22% | 53-68% |

| HBeAg-Negative [5] | 48 weeks - 3 years | Effective, maintained over 3 years | Not Applicable | Not Specified |

| Time Point | Cumulative Incidence of Resistance | Key Amino Acid Substitutions |

|---|---|---|

| 1 Year [6] [7] | 0% | rtN236T, rtA181V/T |

| 5 Years (HBeAg-Negative) [6] [4] | 29% | rtN236T, rtA181V/T |

This compound played a historically important role in managing chronic hepatitis B, particularly in cases of lamivudine resistance. However, its current use is limited due to the development of more potent and safer antiviral drugs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Characterizing antiviral activity of this compound in ... [sciencedirect.com]

- 4. Complex dynamics of hepatitis B virus resistance to adefovir [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the Treatment of Chronic Hepatitis B ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. Adefovir - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Application Note: In Vitro Antiviral Combination Study of Adefovir Dipivoxil

This application note outlines a detailed protocol for assessing the in vitro antiviral efficacy of Adefovir dipivoxil in combination with other nucleoside analogs against Hepatitis B Virus (HBV). This compound is a nucleotide analogue prodrug that is converted to its active form, adefovir, which then inhibits HBV replication [1] [2]. The following methodology is adapted from a study investigating combination therapies for chronic hepatitis B [3].

Experimental Workflow

The diagram below illustrates the key stages of the antiviral combination study.

Detailed Experimental Protocol

1. Cell Culture and Maintenance

- Cell Line: Utilize the novel HepG2 49-29 stable cell line, which expresses high levels of wild-type HBV (genotype A). The standard HepG2 2.2.15 cell line can also be used for comparison [3].

- Culture Conditions:

- Seeding for Assay: Plate HepG2 49-29 cells at a density of 1.0 × 10⁵ cells/well in 48-well plates and allow them to attach overnight before compound addition [3].

2. Compound Preparation and Dosing

- Source: Adefovir and other nucleoside analogs (e.g., lamivudine, entecavir, emtricitabine, tenofovir) can be synthesized or obtained commercially [3].

- Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or water. Filter sterilize using a 0.45 μM membrane filter before use [1] [3].

- Treatment: Culture cells with each drug alone and in combination with adefovir. The study cited tested a range of concentrations to determine IC₅₀ values and combination effects [3].

- Incubation Duration: Incubate cells with the compounds for 7 to 9 days, replenishing media with drugs every 2-3 days until cells reach confluence for analysis [3].

3. Assessment of Antiviral Activity and Data Analysis

- Endpoint Measurement: Quantify intracellular HBV replicative intermediates (HBV DNA) extracted from the treated, confluent cells [3].

- Data Models: Analyze the combination effects using mathematical models:

- Bliss Independence Model: To determine if the combined effect is greater than the effect of each individual drug.

- Loewe Additivity Model: To characterize interactions as additive, synergistic, or antagonistic [3].

Key Parameters from Published Studies

The table below summarizes quantitative data from relevant studies for your experimental reference.

| Parameter | Details | Source / Context |

|---|---|---|

| Antiviral Combination | Adefovir + Lamivudine, Entecavir, FTC, L-dT, Tenofovir | [3] |

| Observed Effect | Additive (Lamivudine, FTC, L-dT); Moderately Synergistic (Entecavir, Tenofovir) | [3] |

| Cell Seeding Density | 1.0 × 10⁵ cells/well (48-well plate) | [3] |

| HBV DNA Reduction (Clinical) | Median fall of 1.8 log₁₀ pg/mL after 28 days of 125 mg/day ADV | [2] |

| HPLC Analysis Runtime | < 7 minutes | [1] |

| HPLC Retention Time (ADV) | 5.8 ± 0.01 min | [1] |

Important Technical Considerations

- Analytical Chemistry Support: For quantifying drug concentrations in culture media or cell lysates, the cited RP-HPLC method is highly suitable. It is a stability-indicating method with a short runtime, uses a C18 column, and a mobile phase of acetonitrile-citrate buffer (10 mM, pH 5.2) at a 36:64 ratio, with detection at 260 nm [1].

- Replication Competence: The HepG2 49-29 cell line was specifically engineered to contain two 1.1-unit length HBV genomes under a cytomegalovirus (CMV) promoter, enabling robust and consistent viral production for screening applications [3].

- Safety and Specificity: The cited in vitro study reported no evidence of cytotoxicity with any of the drugs alone or in combination at the tested doses. The Bliss and Loewe models help distinguish true antiviral synergy from simple additive effects [3].

References

Adefovir Dipivoxil as a Therapeutic Candidate for Medullary Thyroid Carcinoma: Application Notes and Experimental Protocols

Introduction and Rationale for Drug Repurposing

Medullary Thyroid Carcinoma and Current Therapeutic Challenges

Medullary thyroid carcinoma (MTC) is a rare neuroendocrine malignancy accounting for approximately 4% of all thyroid cancer cases, yet responsible for 15-20% of thyroid cancer-related deaths [1] [2]. Approximately 75-80% of MTC cases are sporadic, while 20-25% are hereditary as part of multiple endocrine neoplasia type 2 (MEN2) syndrome [1]. The REarranged during Transfection (RET) proto-oncogene plays a central role in MTC pathogenesis, with gain-of-function mutations driving both hereditary and sporadic forms through constitutive activation of downstream signaling pathways including MEK/ERK and PI3K/AKT/mTOR [1] [2]. While tyrosine kinase inhibitors (TKIs) such as cabozantinib, vandetanib, and the recently approved selpercatinib have demonstrated moderate success in treating metastatic MTC, significant challenges remain including dose-limiting toxicities, acquired drug resistance, and treatment discontinuation due to adverse effects [1] [2]. These limitations highlight the urgent need for novel therapeutic approaches that can overcome resistance mechanisms while minimizing adverse effects.

Drug Repurposing Strategy and Adefovir Dipivoxil Profile

Drug repurposing has emerged as a valuable strategy for identifying new oncology therapeutics by leveraging existing compounds with established safety profiles and pharmacokinetic properties [1]. This compound is an orally administered diester prodrug of adefovir, a nucleotide analog originally approved by the FDA for the treatment of chronic hepatitis B virus (HBV) infection [3]. In its antiviral application, this compound is rapidly converted to adefovir during intestinal absorption, then phosphorylated by cellular kinases to its active metabolite adefovir diphosphate, which inhibits HBV DNA polymerase through competition with the natural substrate dATP and causes DNA chain termination [3]. The established safety profile and mechanistic rationale supported the investigation of this compound as a repurposing candidate for RET-driven malignancies including MTC.

Table 1: Baseline Characteristics of this compound

| Parameter | Description |

|---|---|

| Chemical Class | Acyclic nucleotide analog |

| Molecular Formula | C₂₀H₃₂N₅O₈P |

| Mechanism (Antiviral) | Inhibition of HBV DNA polymerase |

| Approved Indications | Chronic hepatitis B |

| Oral Bioavailability | 59% |

| Protein Binding | ≤4% |

| Primary Elimination Route | Renal |

| Elimination Half-Life | 7.48 ± 1.65 hours |

Key Experimental Findings in MTC Models

RET Transcriptional Suppression and Expression Profiling

In a groundbreaking 2023 study, researchers employed a cell-based bioluminescence reporter system driven by the RET promoter to screen for small molecules capable of suppressing RET gene transcription [1] [4]. Through high-throughput screening of an FDA-approved drug library, this compound was identified as a potent transcriptional inhibitor of the RET gene. Treatment with this compound resulted in significant dose-dependent reduction of RET mRNA and protein expression in MTC TT cells (harboring the C634W RET mutation) as confirmed by RT-PCR and Western blot analysis [1]. The inhibitory effect was specific to RET-driven pathways, as demonstrated by reduced luciferase activity in HEK293-RET reporter cells while sparing the G4-mutated RET promoter constructs, suggesting a G-quadruplex mediated mechanism [1]. Interestingly, this compound did not significantly affect RET protein levels in MZ-CRC-1 cells carrying the M918T RET mutation, indicating mutation-specific sensitivity that warrants further investigation [5].

STAT3 Pathway Inhibition and Molecular Interactions

Beyond RET transcriptional suppression, this compound demonstrated significant activity against the STAT3 signaling pathway, which plays a crucial role in MTC progression [1]. Biochemical assays and in silico modeling revealed that this compound interferes with STAT3 phosphorylation and shows high binding affinity for STAT3 protein [1] [4]. Specifically, the compound was found to inhibit phosphorylation at tyrosine residue 705 (Tyr705), a critical activation site for STAT3 dimerization and nuclear translocation [1] [5]. Molecular docking studies suggested that this compound occupies the STAT3 SH2 domain, potentially disrupting protein-protein interactions necessary for STAT3 activation [1]. This dual targeting of both RET and STAT3 represents a novel therapeutic approach for MTC, potentially addressing key drivers of tumor progression and resistance simultaneously.

Cellular Phenotypic Responses and Antitumor Effects

The molecular effects of this compound translated to significant phenotypic changes in MTC models as summarized in Table 2. Treatment resulted in dose-dependent inhibition of TT cell proliferation, with studies demonstrating increased apoptosis through caspase activation assays [1]. Additional investigations revealed that this compound treatment impaired cell migration capacity in scratch/wound healing assays and reduced epithelial-mesenchymal transition (EMT) markers including ZEB1, N-cadherin, vimentin, snail, and slug [5]. The compound also exhibited favorable selectivity by showing minimal effects on non-tumorigenic thyroid cell lines at concentrations effective against MTC cells, suggesting a potential therapeutic window [1]. In three-dimensional spheroid models, this compound treatment significantly reduced tumor sphere formation and viability, indicating activity against cancer cells with stem-like properties [1] [5].

Table 2: Summary of Antitumor Effects of this compound in MTC Models

| Experimental Model | Key Findings | Concentrations Tested | Significance/Notes |

|---|---|---|---|

| RET Reporter Assay | Dose-dependent reduction in luciferase activity | 1-10 μM | IC₅₀ ~5 μM; RET promoter specific |

| TT Cell Viability | Significant proliferation inhibition | 1-20 μM | 48-hour treatment; dose-dependent |

| Apoptosis Assay | Increased caspase activity | 5-20 μM | Up to 4-fold increase vs. control |

| Western Blot (RET) | Reduced RET protein expression | 5-15 μM | Effect observed at 48 hours |

| Western Blot (pSTAT3) | Inhibited STAT3 phosphorylation | 5-15 μM | Tyr705 phosphorylation site |

| Cell Migration | Impaired wound closure | 5-10 μM | Scratch assay at 24 hours |

| EMT Markers | Reduced ZEB1, N-cadherin, vimentin | 5-15 μM | Correlation with migration inhibition |

Proposed Mechanism of Action in MTC

The investigation of this compound for MTC treatment has revealed a novel mechanism distinct from its established antiviral activity. While the precise molecular targets continue to be elucidated, current evidence supports a multi-faceted mechanism involving both direct transcriptional regulation and signaling pathway modulation, illustrated in the following pathway diagram:

This compound Mechanism in MTC

The diagram above illustrates the proposed multimodal mechanism of action of this compound in MTC:

RET Transcriptional Suppression: this compound targets the G-quadruplex structures in the RET gene promoter region, which are crucial regulatory elements for RET transcription [1] [2]. Stabilization of these secondary DNA structures interferes with transcriptional activation, leading to reduced RET mRNA and protein expression.

STAT3 Pathway Inhibition: The compound directly binds to STAT3 protein, particularly affecting the SH2 domain, and inhibits phosphorylation at Tyr705 [1] [5]. This prevents STAT3 dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival, proliferation, and immune evasion.

Integrated Pathway Effects: By simultaneously targeting both RET and STAT3 signaling hubs, this compound disrupts key oncogenic drivers in MTC, leading to inhibition of downstream pathways including MEK/ERK and PI3K/AKT/mTOR [1]. The convergence of these inhibitory effects results in suppressed tumor cell proliferation, increased apoptosis, and reduced migration/invasion capacity.

Detailed Experimental Protocols

RET Luciferase Reporter Assay for High-Throughput Screening

Purpose: To identify and validate compounds that inhibit RET transcriptional activity using a luciferase reporter system [1].

Materials:

- HEK293-RET reporter cell line (stably expressing firefly luciferase under control of wild-type RET promoter)

- White 96-well tissue culture plates

- This compound (Selleckchem, #L1300) dissolved in DMSO

- Steady-Glo Luciferase Assay System (Promega, #E6110)

- Passive Lysis Buffer (Promega)

- Luminometer or plate reader capable of detecting luminescence

Procedure:

- Cell Seeding: Plate HEK293-RET cells in white 96-well plates at a density of 1.5 × 10⁴ cells per well in complete DMEM medium supplemented with 9% FBS [1].

- Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

- Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically 1-20 μM range). Replace medium in wells with treatment solutions containing this compound or vehicle control (DMSO, typically ≤0.1%). Include appropriate controls (untreated, vehicle, and positive control if available).

- Incubation with Compound: Incubate cells for 24-48 hours under standard conditions.

- Luciferase Measurement:

- Remove treatment media and carefully wash cells with 1× PBS.

- Add 25 μL of Passive Lysis Buffer per well and incubate for 15-20 minutes with gentle shaking.